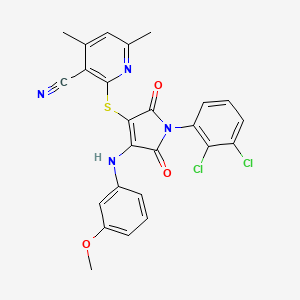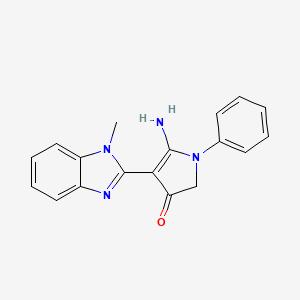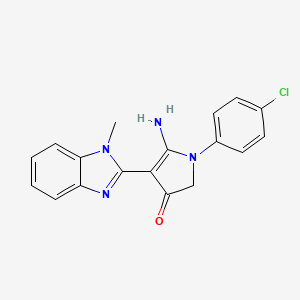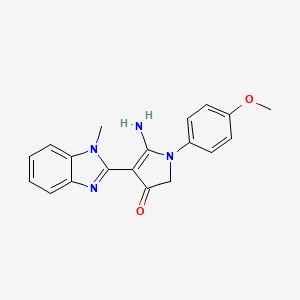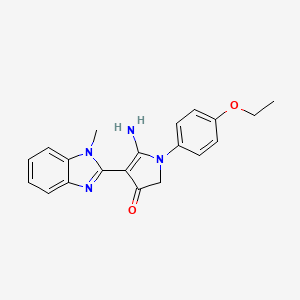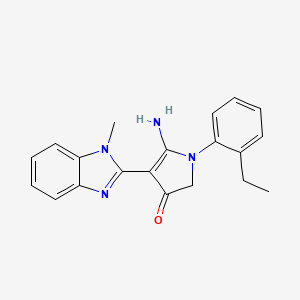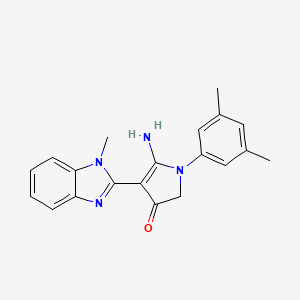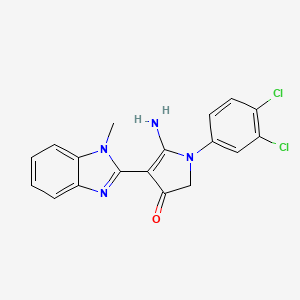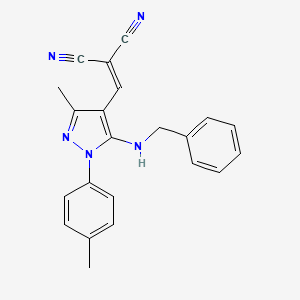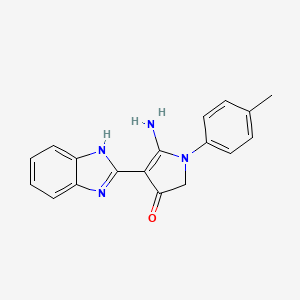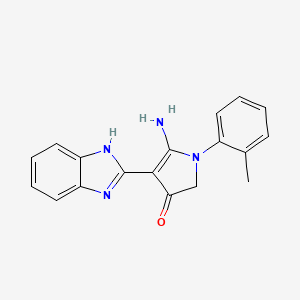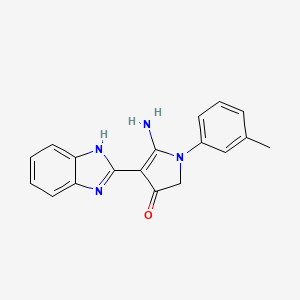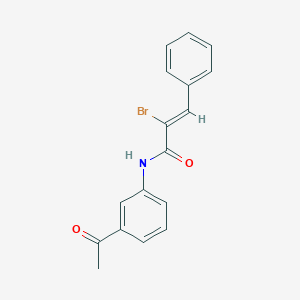
(Z)-N-(3-acetylphenyl)-2-bromo-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-acetylphenyl)-2-bromo-3-phenylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a bromo group and a phenyl group attached to the acrylamide moiety, along with an acetylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-acetylphenyl)-2-bromo-3-phenylacrylamide typically involves the reaction of 3-acetylphenylamine with 2-bromo-3-phenylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-(3-acetylphenyl)-2-bromo-3-phenylacrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The double bond in the acrylamide moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction.
Addition Reactions: Reagents like hydrogen bromide or sulfuric acid can be used for electrophilic addition, while Grignard reagents or organolithium compounds are used for nucleophilic addition.
Major Products Formed
Substitution Reactions: Products include substituted acrylamides with various functional groups replacing the bromo group.
Oxidation and Reduction: Products include carboxylic acids, alcohols, or other oxidized/reduced derivatives of the original compound.
Addition Reactions: Products include saturated or partially saturated derivatives of the acrylamide moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-(3-acetylphenyl)-2-bromo-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various biological assays.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as enhanced durability or specific reactivity.
Wirkmechanismus
The mechanism of action of (Z)-N-(3-acetylphenyl)-2-bromo-3-phenylacrylamide involves its interaction with molecular targets through its functional groups. The bromo group can participate in halogen bonding, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-(3-acetylphenyl)-2-bromo-3-phenylacrylamide: The (E)-isomer of the compound, which has different spatial arrangement of the substituents.
N-(3-acetylphenyl)-2-chloro-3-phenylacrylamide: A similar compound with a chloro group instead of a bromo group.
N-(3-acetylphenyl)-2-bromo-3-(4-methylphenyl)acrylamide: A derivative with a methyl group on the phenyl ring.
Uniqueness
(Z)-N-(3-acetylphenyl)-2-bromo-3-phenylacrylamide is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. The presence of the bromo group also imparts distinct chemical properties compared to its chloro or fluoro analogs.
Eigenschaften
IUPAC Name |
(Z)-N-(3-acetylphenyl)-2-bromo-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-12(20)14-8-5-9-15(11-14)19-17(21)16(18)10-13-6-3-2-4-7-13/h2-11H,1H3,(H,19,21)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKTUNFFYLQVEG-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one;dihydrochloride](/img/structure/B7758856.png)
![7-[3-(4-Benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one;dihydrochloride](/img/structure/B7758858.png)
